
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with different biological targets, making it a valuable molecule in medicinal chemistry.
准备方法
The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of Thiazole and Triazole Rings: The final step involves coupling the thiazole and triazole rings through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial production methods may involve optimizing these steps to increase yield and purity, using continuous flow reactors and advanced purification techniques.
化学反应分析
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the thiazole or triazole rings. Common reagents include alkyl halides and amines.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: It has shown promise in the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,4-triazol-3-amine is unique due to its combined thiazole and triazole rings, which provide a diverse range of biological activities. Similar compounds include:
1,3-Thiazole Derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-Triazole Derivatives: Commonly used as antifungal agents and enzyme inhibitors.
Thiazolyl-Triazole Hybrids: These compounds combine the features of both rings, enhancing their biological activities and making them valuable in drug discovery.
By comparing these compounds, researchers can identify the unique advantages of this compound in terms of potency, selectivity, and therapeutic potential.
属性
分子式 |
C6H7N5S |
|---|---|
分子量 |
181.22 g/mol |
IUPAC 名称 |
1-(1,3-thiazol-5-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H7N5S/c7-6-9-3-11(10-6)2-5-1-8-4-12-5/h1,3-4H,2H2,(H2,7,10) |
InChI 键 |
IJDCEZWLMGCEKX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=N1)CN2C=NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


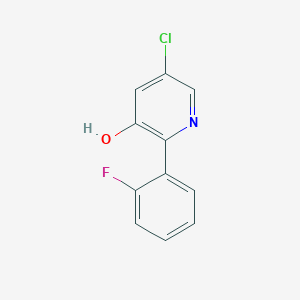
![3-[2-(Ethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13227856.png)
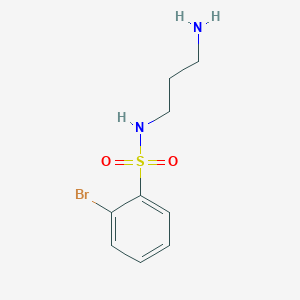
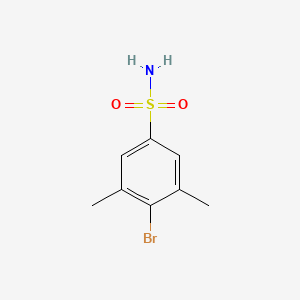

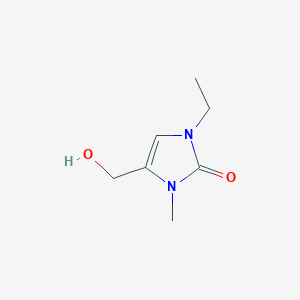
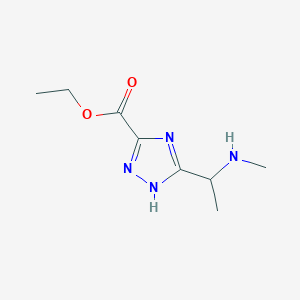

![2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}pyridine](/img/structure/B13227906.png)
![1-(4-Carboxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13227914.png)
![2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13227924.png)
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13227925.png)
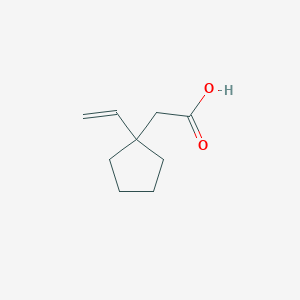
![2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B13227944.png)
